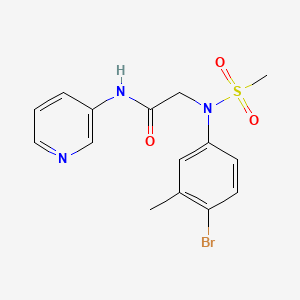![molecular formula C19H21BrN2O4S B4171764 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4171764.png)
1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in signaling pathways that regulate immune responses and inflammation. BMS-986142 has been developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, that are characterized by dysregulated immune responses.
Mécanisme D'action
1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide inhibits the activity of the TYK2 enzyme, which is involved in signaling pathways that regulate immune responses. Specifically, TYK2 is required for the signaling of cytokines such as IL-12, IL-23, and type I interferons, which are involved in the activation of immune cells such as T cells and natural killer cells. By inhibiting TYK2, 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide reduces the activation of these immune cells and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in models of autoimmune diseases. Specifically, 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, as well as the activation of immune cells such as T cells and natural killer cells. 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide has also been shown to reduce the severity of joint inflammation and bone erosion in a model of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its potential for use in a variety of autoimmune diseases, given the role of TYK2 in multiple signaling pathways. However, one limitation is the potential for immune suppression, given the role of TYK2 in regulating immune responses. Additionally, the long-term safety and efficacy of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide in humans is not yet fully understood.
Orientations Futures
For research on 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide include further preclinical studies to better understand its mechanism of action and potential for use in other autoimmune diseases. Clinical trials of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide in patients with rheumatoid arthritis and psoriasis are ongoing, with additional trials in other autoimmune diseases planned. Additionally, the safety and efficacy of long-term use of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide in humans needs to be further evaluated.
Applications De Recherche Scientifique
1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms. Clinical trials of 1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide in patients with rheumatoid arthritis and psoriasis are ongoing, with promising results reported so far.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-18-7-3-2-6-17(18)21-19(23)14-5-4-12-22(13-14)27(24,25)16-10-8-15(20)9-11-16/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMUZJXRZAXPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-benzyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171690.png)
![methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4171693.png)
![2-{1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-4-piperidinyl}-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4171705.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)

![methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171723.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4171725.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4171728.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4171729.png)


![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4171759.png)
![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4171770.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4171776.png)